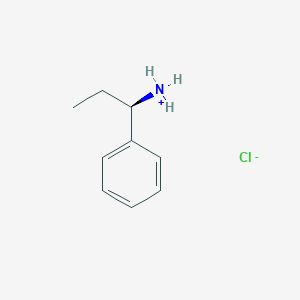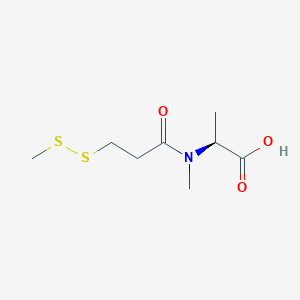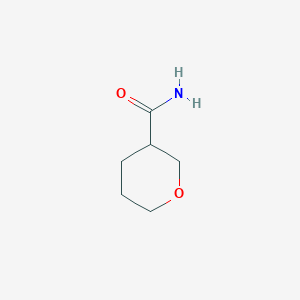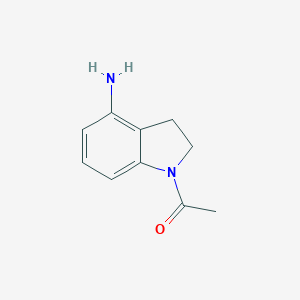
1-(4-Aminoindolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminoindolin-1-yl)ethanone, also known as 1-AIE, is an organic compound with the CAS Number: 17274-64-5 . It is a colorless crystalline solid, soluble in some organic solvents, such as ethanol, dimethyl thionamide, etc . It is stable at room temperature .
Synthesis Analysis
The synthesis of 1-(4-Aminoindolin-1-yl)ethanone involves a condensation reaction under alkaline conditions. The reactant 4-aminoindoline is reacted with acetylacetone. The reaction mixture is then further heated to crystallize to form 1-(4-aminoindoline)ethanone .Molecular Structure Analysis
The molecular formula of 1-(4-Aminoindolin-1-yl)ethanone is C10H12N2O . The InChI Code is 1S/C10H12N2O/c1-7(13)12-6-5-8-9(11)3-2-4-10(8)12/h2-4H,5-6,11H2,1H3 .Physical And Chemical Properties Analysis
1-(4-Aminoindolin-1-yl)ethanone has a molecular weight of 176.22 . It is a solid at room temperature . The density is 1.231±0.06 g/cm3 (Predicted) . The boiling point is predicted to be 446.0±45.0 °C .Wissenschaftliche Forschungsanwendungen
-
Catalyst in Organic Synthesis
- Application Summary : “1-(4-Aminoindolin-1-yl)ethanone” has been used as a catalyst in organic synthesis. Catalysts are substances that increase the rate of a chemical reaction by reducing the amount of energy needed to start the reaction.
- Methods of Application : The compound is likely added to the reaction mixture where it helps to speed up the reaction. The specific procedures and parameters would depend on the particular synthesis being performed.
- Results or Outcomes : The use of “1-(4-Aminoindolin-1-yl)ethanone” as a catalyst can lead to more efficient and faster chemical reactions, which can be particularly beneficial in industrial settings.
-
- Application Summary : Indole derivatives, such as “1-(4-Aminoindolin-1-yl)ethanone”, have been reported to possess antiviral activity . This means they can inhibit the replication of viruses, which can be beneficial in the treatment of viral infections.
- Methods of Application : The specific experimental procedures and parameters would depend on the particular virus being targeted and the specific antiviral assay being used .
- Results or Outcomes : The use of “1-(4-Aminoindolin-1-yl)ethanone” as an antiviral agent can lead to the inhibition of viral replication, which can be beneficial in the treatment of viral infections .
-
- Application Summary : Indole derivatives, such as “1-(4-Aminoindolin-1-yl)ethanone”, have been reported to possess anti-inflammatory activity . This means they can reduce inflammation, which can be beneficial in the treatment of conditions characterized by inflammation.
- Methods of Application : The specific experimental procedures and parameters would depend on the particular inflammatory condition being targeted and the specific anti-inflammatory assay being used .
- Results or Outcomes : The use of “1-(4-Aminoindolin-1-yl)ethanone” as an anti-inflammatory agent can lead to the reduction of inflammation, which can be beneficial in the treatment of conditions characterized by inflammation .
-
- Application Summary : Indole derivatives, such as “1-(4-Aminoindolin-1-yl)ethanone”, have been reported to possess antioxidant activity . This means they can neutralize harmful free radicals in the body, which can be beneficial in the prevention of various diseases.
- Methods of Application : The specific experimental procedures and parameters would depend on the particular antioxidant assay being used .
- Results or Outcomes : The use of “1-(4-Aminoindolin-1-yl)ethanone” as an antioxidant can lead to the neutralization of harmful free radicals, which can be beneficial in the prevention of various diseases .
-
- Application Summary : Indole derivatives, such as “1-(4-Aminoindolin-1-yl)ethanone”, have been reported to possess antimicrobial activity . This means they can inhibit the growth of harmful microorganisms, which can be beneficial in the treatment of various infections.
- Methods of Application : The specific experimental procedures and parameters would depend on the particular microorganism being targeted and the specific antimicrobial assay being used .
- Results or Outcomes : The use of “1-(4-Aminoindolin-1-yl)ethanone” as an antimicrobial agent can lead to the inhibition of microbial growth, which can be beneficial in the treatment of various infections .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-amino-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(13)12-6-5-8-9(11)3-2-4-10(8)12/h2-4H,5-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADMMXZGSDHVNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C=CC=C21)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminoindolin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

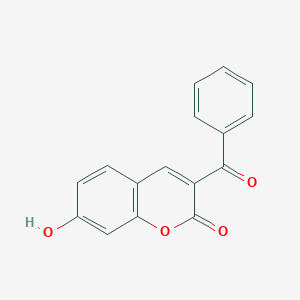
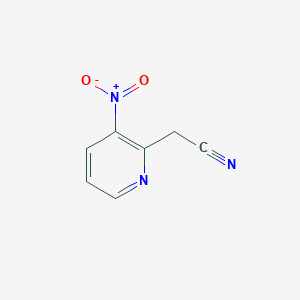
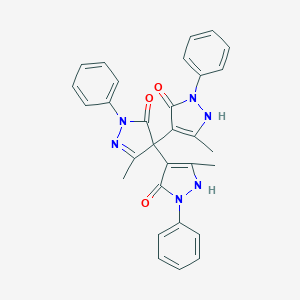
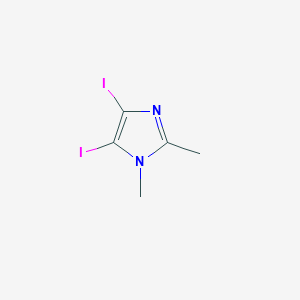
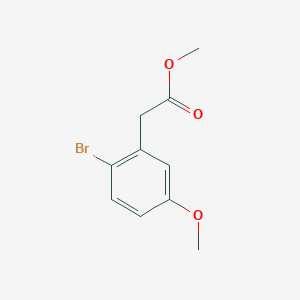
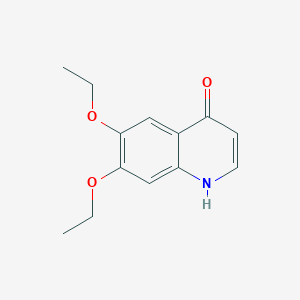
![2-[(Diphenylboryl)oxy]-2-oxoethylamine](/img/structure/B174338.png)
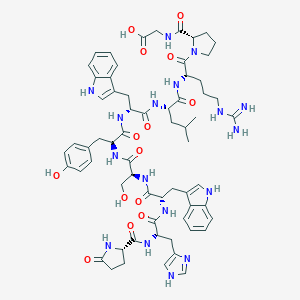
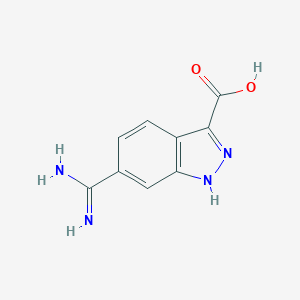
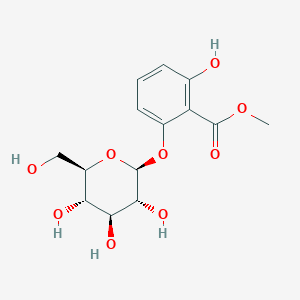
![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B174350.png)
